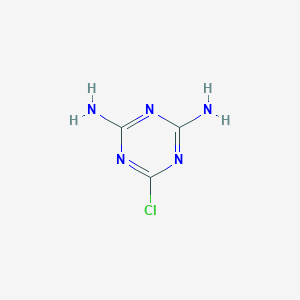

6-Chloro-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFVNNKYKYZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037806 | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-62-4 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deisopropyldeethyl atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3397-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIAMINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVZ1HMR84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 6-Chloro-1,3,5-triazine-2,4-diamine (also known as chlorodiaminotriazine or CAT), a critical intermediate in the development of pharmaceuticals and other fine chemicals. The document details the underlying chemistry, experimental protocols, and quantitative data associated with the synthesis, primarily focusing on the industrially significant method of sequential nucleophilic aromatic substitution on cyanuric chloride. Characterization data for the final product is also provided.

Introduction

This compound is a key heterocyclic building block in organic synthesis.[1] Its triazine core is a privileged structure in medicinal chemistry, and the compound serves as a vital precursor for the generation of diverse libraries of N-substituted derivatives with potential biological activities.[1] The presence of a reactive chlorine atom and two amino groups makes it a versatile intermediate for creating more complex molecules through nucleophilic substitution reactions.[1] This guide focuses on the most established and widely utilized synthesis route, which employs cyanuric chloride as the starting material.

Core Synthesis Pathway: Sequential Amination of Cyanuric Chloride

The primary and most well-established method for synthesizing this compound is the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the three chlorine atoms is highly dependent on temperature, which allows for a controlled, stepwise reaction to achieve the desired disubstituted product.[1]

The reaction proceeds in two main steps:

-

First Substitution: At a low temperature, typically between 0-5 °C, one chlorine atom of cyanuric chloride is substituted by an amino group to form the monosubstituted intermediate, 2,4-dichloro-6-amino-1,3,5-triazine.[1]

-

Second Substitution: As the temperature is raised to room temperature (approximately 20-30 °C), a second chlorine atom is replaced by another amino group, yielding the final product, this compound.[1]

Leaving the third chlorine atom intact requires careful control of the reaction conditions, as higher temperatures (above 80 °C) would lead to the formation of melamine (2,4,6-triamino-1,3,5-triazine).[2]

Logical Diagram of the Synthesis Pathway

Quantitative Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions employed. The following table summarizes quantitative data from various reported syntheses.

| Starting Material | Amine Source | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cyanuric Chloride | Ammonium Hydroxide | 1,2-Dichloroethane | - | 3 - 42 | 6 | 96 | [1][3] |

| Cyanuric Chloride | Various Amines | Dichloromethane | Diisopropylethylamine | 0 to RT | 14 | 44 - 98 | [4] |

| Cyanuric Chloride | Amines | Methylene Chloride | Sodium Carbonate | 0 - 5 | 3 | - | [3] |

| Cyanuric Chloride | Amines | Acetone-Water | Sodium Bicarbonate | ≤ 2 | 4 | - | [2] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and related structures, based on established literature.

Protocol 1: Synthesis via Stepwise Amination with Ammonium Hydroxide

This protocol is based on the high-yield synthesis reported in the literature.[1][3]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonium hydroxide solution

-

1,2-Dichloroethane

-

Ice bath

-

Reaction flask with stirring and temperature control

Procedure:

-

First Substitution:

-

Dissolve cyanuric chloride in 1,2-dichloroethane in a reaction flask equipped with a stirrer and thermometer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add one equivalent of ammonium hydroxide solution while vigorously stirring and maintaining the temperature below 5 °C.

-

Continue stirring at this temperature for 1-2 hours to ensure the completion of the first substitution.

-

-

Second Substitution:

-

Gradually warm the reaction mixture to room temperature (20-30 °C).

-

Add a second equivalent of ammonium hydroxide solution. A slight exotherm may be observed.

-

Continue to stir the reaction mixture at room temperature, with the temperature potentially rising to, but not exceeding, 42 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material and the monosubstituted intermediate are consumed (approximately 4-6 hours).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product will precipitate out of the solution.

-

Filter the solid product and wash with cold water to remove any remaining salts.

-

Wash the precipitate with a small amount of cold 1,2-dichloroethane to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound as a white solid.

-

Protocol 2: General Procedure for Diamination using Amines and a Base

This protocol is a general method adaptable for various amines.[4]

Materials:

-

Cyanuric chloride

-

Amine (2 equivalents)

-

Anhydrous dichloromethane

-

Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Prepare a solution of the desired amine (2 equivalents) and diisopropylethylamine (2 equivalents) in anhydrous dichloromethane at 0 °C under an argon atmosphere.

-

In a separate flask, dissolve cyanuric chloride (1 equivalent) in anhydrous dichloromethane.

-

Slowly add the cyanuric chloride solution to the stirred amine/DIPEA solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 14 hours.

-

Partition the mixture between dichloromethane and a saturated aqueous sodium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography to obtain the desired 2-chloro-4,6-diamino-1,3,5-triazine derivative.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The protons attached to the amino groups (NH₂) will produce characteristic signals in the ¹H NMR spectrum.[1]

-

Mass Spectrometry: The molecular weight of the compound is 145.55 g/mol .[5][6][7] Electron ionization mass spectrometry can be used to confirm the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups and the C-N stretching of the triazine ring.

Conclusion

The synthesis of this compound from cyanuric chloride is a well-established and efficient process. By carefully controlling the reaction temperature, a high yield of the desired disubstituted product can be achieved. This technical guide provides researchers and professionals in drug development with the necessary information to synthesize and characterize this important chemical intermediate for their research and development needs.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, a key heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable precursor for the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and agrochemical research.[1] The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery, and this compound is a crucial starting material for generating libraries of substituted triazines with potential biological activities.[1] Furthermore, it is a primary degradation product of several common triazine herbicides, making its study relevant for environmental analysis.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Chloro-4,6-diamino-1,3,5-triazine, 2,4-Diamino-6-chloro-1,3,5-triazine, Chloroammeline, Dideethylsimazine | [2][3] |

| CAS Number | 3397-62-4 | [3][4] |

| Molecular Formula | C₃H₄ClN₅ | [3][4] |

| Molecular Weight | 145.55 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | >320 °C | [5] |

| Boiling Point | 487.9°C at 760 mmHg (Predicted) | |

| Solubility | Log₁₀WS: -2.35 (in mol/L, Calculated) | |

| LogP | -0.1 (Calculated) | [2][3] |

| InChI | InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | [3] |

| InChIKey | FVFVNNKYKYZTJU-UHFFFAOYSA-N | [3] |

| SMILES | C1(=NC(=NC(=N1)Cl)N)N | [2][3] |

Synthesis and Reactivity

Synthetic Pathway

The most common and industrially significant method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.[1]

The synthesis typically involves the reaction of cyanuric chloride with two equivalents of ammonia or an ammonia source like ammonium hydroxide. The reaction is carefully controlled to replace two chlorine atoms while leaving the third intact. An acid acceptor, such as sodium carbonate, is often used to neutralize the hydrogen chloride byproduct.

Reactivity

The most prominent chemical feature of this compound is the reactivity of its chlorine atom towards nucleophilic substitution. The electron-withdrawing nature of the triazine ring makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use as a versatile intermediate in the synthesis of more complex molecules.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a documented method with a high yield.[1]

Materials:

-

Cyanuric chloride

-

Ammonium hydroxide

-

1,2-Dichloroethane

-

Sodium carbonate (optional, as an acid acceptor)

Procedure:

-

Dissolve cyanuric chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add one equivalent of ammonium hydroxide while maintaining the low temperature to facilitate the first substitution, forming 2,4-dichloro-6-amino-1,3,5-triazine.

-

After the initial reaction, gradually raise the temperature and introduce a second equivalent of ammonium hydroxide to promote the second substitution. A documented method reports a temperature range of 3-42 °C over 6 hours.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by filtering the product, which may precipitate out of the solution. The product can be washed with water and a suitable organic solvent to remove impurities.

Purification

The crude product can be purified by recrystallization. Based on procedures for similar triazine derivatives, acetone can be a suitable solvent for recrystallization.[6]

Procedure for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The 1H NMR spectrum is expected to show signals for the protons of the amino groups. In derivatives of this compound, these protons have been observed in the range of δ 6.55–6.95 ppm. The exact chemical shift will depend on the solvent and concentration.

-

13C NMR: The 13C NMR spectrum will show signals for the three carbon atoms of the triazine ring. The chemical shifts will be influenced by the attached chlorine and amino groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be obtained from the NIST Chemistry WebBook.[7][8] Key expected vibrational modes include N-H stretching of the amino groups, C-N stretching of the triazine ring, and the C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is also available in the NIST Chemistry WebBook.[4] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant biological activities, particularly as anticancer and antimalarial agents. A primary mechanism of action for many of these derivatives is the inhibition of the enzyme dihydrofolate reductase (DHFR).[9][10]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[11] By inhibiting DHFR, triazine-based antifolates deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and ultimately, cell death. This makes DHFR an attractive target for cancer chemotherapy and antimicrobial agents.

Other Biological Activities

Studies have also indicated that diaminochlorotriazine, a metabolite of the herbicide atrazine, can suppress the luteinizing hormone (LH) surge induced by estrogen and progesterone, suggesting a potential for endocrine disruption. However, the detailed signaling pathway for this effect is less well-characterized compared to DHFR inhibition.

Conclusion

This compound is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and reactive chlorine atom provide a versatile platform for the development of novel compounds with a range of biological activities. The information provided in this technical guide, from its fundamental chemical properties to its role in targeting key biological pathways, should serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds. Further research into the specific signaling pathways modulated by its derivatives will continue to unlock its full potential in various therapeutic areas.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 5. Buy 6-Chloro-2,4-diamino-1,3,5-triazine- 13 C 3 99 atom 13 C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 9. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Chloro-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 6-Chloro-1,3,5-triazine-2,4-diamine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the comprehensive characterization of this important molecule.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development.[1] Its triazine core is a scaffold found in numerous compounds with a wide range of biological activities, including antiproliferative and dihydrofolate reductase (DHFR) inhibitory effects. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound, which is crucial for its application in the synthesis of novel therapeutic agents.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While comprehensive, publicly accessible datasets are limited, this guide consolidates known information and provides a framework for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the two amino groups. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -NH₂ | Broad singlet | Not available |

¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The availability of ¹³C-labeled this compound underscores the importance of this technique for its characterization.[2][3]

| Carbon | Expected Chemical Shift (ppm) |

| C-Cl | Not available |

| C-NH₂ | Not available |

Note: Definitive chemical shift assignments for the carbon atoms of this compound are not publicly available and require experimental determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the triazine ring and the amino groups. The NIST WebBook provides access to an IR spectrum of the solid compound as a KBr pellet.[4]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amino groups) | 3500 - 3300 |

| C=N Stretch (triazine ring) | 1680 - 1620 |

| N-H Bend (amino groups) | 1650 - 1580 |

| C-N Stretch | 1400 - 1200 |

| C-Cl Stretch | 800 - 600 |

Note: The exact positions of the absorption bands should be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method used for the analysis of such compounds. The NIST WebBook and PubChem contain mass spectral data for this molecule.[5][6]

| m/z | Relative Abundance (%) | Assignment |

| 145 | 100 | [M]⁺ (³⁵Cl) |

| 147 | 32 | [M]⁺ (³⁷Cl) |

| 110 | High | [M-Cl]⁺ |

| 85 | Moderate | Further fragmentation |

| 68 | Moderate | Further fragmentation |

Note: The table presents the most abundant ions. A detailed analysis of the full spectrum is necessary to elucidate all fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy

| Parameter | Value | Solvent |

| λmax | Not available | Not available |

Note: Experimental determination of the UV-Vis spectrum is required.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 s

-

Temperature: 298 K

IR Spectroscopy (KBr Pellet Method)

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Record the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by the isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[10]

UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship of this compound to its potential biological activities.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of this compound to potential biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Applicability of UV absorbance as an indicator of Atrazine presence into risk management of water supply watersheds [redalyc.org]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine, a key s-triazine building block, is a compound of significant interest in chemical research and development. Its structure, featuring a reactive chlorine atom and two amino groups on a 1,3,5-triazine ring, renders it a versatile synthetic intermediate for the creation of more complex molecules.[1] This compound is a cornerstone of triazine chemistry, with extensive applications in medicinal chemistry and agrochemical research.[1] The 1,3,5-triazine scaffold is recognized as a privileged structure in drug discovery, and this compound serves as a critical starting material for generating libraries of N2, N4, N6-substituted derivatives with potential biological activity.[1] Furthermore, it is a primary degradation product of common triazine herbicides, making it highly relevant in environmental analysis and metabolic fate studies.[1]

Chemical Identity and Structure

The nomenclature and structural identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

IUPAC Name: this compound[2][3]

Chemical Structure: The structure consists of a six-membered heterocyclic ring with alternating carbon and nitrogen atoms. A chlorine atom is attached to one carbon, and amino groups are attached to the other two carbons.

Below is a diagram illustrating the key identifiers for this compound.

Caption: Key Identifiers for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below.

| Property | Value | Reference |

| Molecular Weight | 145.55 g/mol | [1][4][5][6][7] |

| Melting Point | >320 °C | |

| Appearance | Solid | |

| Isotopic Purity | 99 atom % 13C (for labeled compound) | |

| Assay | 97% (CP) |

Table 1: Physical and Chemical Properties

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Signals corresponding to the protons of the amino groups (NH₂) are observed. | [1] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [4][8] |

| IR Spectrum | Infrared reference spectra have been collected and are available. | [8] |

| ¹³C Labeled | A ¹³C₃ labeled version is available for use as a tracer or internal standard in NMR, GC-MS, or LC-MS. | [9] |

Table 2: Spectroscopic Data Summary

Experimental Protocols

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[1] The reactivity of the three chlorine atoms is temperature-dependent, which allows for a controlled, stepwise reaction.[1]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonium hydroxide

-

1,2-dichloroethane

-

Acid acceptor (e.g., sodium hydroxide or sodium carbonate)

Procedure: One documented method reports a 96% yield.[1][7]

-

First Substitution: Cyanuric chloride is reacted with one equivalent of ammonia at a low temperature. This results in the formation of 2,4-dichloro-6-amino-1,3,5-triazine.

-

Second Substitution: The temperature is raised, and a second equivalent of ammonia is introduced. This substitutes another chlorine atom to yield the final product, this compound.[1]

-

Neutralization: An acid acceptor, such as sodium hydroxide or sodium carbonate, is typically used to neutralize the hydrogen chloride formed during the reaction.[1]

-

Reaction Conditions: The reaction is carried out in a solvent such as 1,2-dichloroethane over a period of 6 hours, with the temperature ranging from 3-42 °C.[1]

The workflow for the synthesis is depicted in the diagram below.

Caption: Stepwise Synthesis of this compound.

Reactivity and Applications in Drug Development

The presence of a reactive chlorine atom and two amino groups makes this compound a versatile synthetic intermediate.[1] The chlorine atom can be readily displaced in nucleophilic substitution reactions, allowing for the construction of a diverse array of more complex molecules.[1]

This compound serves as a critical starting material for generating libraries of N2, N4, and N6-substituted derivatives.[1] The exploration of these derivatives is particularly relevant in medicinal chemistry, where the 1,3,5-triazine scaffold is a privileged structure for discovering new therapeutic agents.[1]

The diagram below illustrates the central role of this compound as a precursor in the synthesis of various derivatives for research and development.

Caption: Applications of this compound.

Computational Chemistry Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of triazine derivatives.[1] These studies are crucial for understanding their reactivity and intermolecular interactions. DFT can predict optimized geometry (bond lengths and angles), vibrational frequencies, and other electronic properties of molecules like this compound.[1]

Conclusion

This compound is a fundamentally important molecule with a well-defined structure and versatile reactivity. Its role as a key intermediate in the synthesis of a wide range of derivatives makes it an invaluable tool for researchers in medicinal chemistry, agrochemical science, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel compounds and materials.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 160625283 | C6H8Cl2N10 | CID 160625283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

Reactivity of the chlorine atom in 6-Chloro-1,3,5-triazine-2,4-diamine.

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-chloro-4,6-diamino-s-triazine, is a pivotal intermediate in synthetic chemistry.[1][2] Its utility is primarily anchored to the reactivity of the single chlorine atom attached to the electron-deficient triazine ring.[1] This technical guide provides a comprehensive examination of the chlorine atom's reactivity, focusing on the prevalent nucleophilic aromatic substitution (SNAr) mechanism. It details the factors influencing this reactivity, presents quantitative data from various studies, outlines experimental protocols for substitution reactions, and illustrates its central role as a versatile scaffold in the development of novel compounds for medicinal and agrochemical research.[1]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[3] This electronic characteristic renders the carbon atoms highly susceptible to nucleophilic attack, particularly the carbon atom bonded to the chlorine.[1] Consequently, the most prominent reaction of this compound is the nucleophilic substitution of the chlorine atom.[1]

This transformation proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[3]

-

Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of the chloride ion (Cl⁻), which acts as the leaving group. The reaction is driven forward by the formation of a more stable, substituted product.[3]

The presence of two electron-donating amino groups on the triazine ring makes the remaining chlorine atom less reactive compared to the chlorine atoms on its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] Nonetheless, it remains sufficiently reactive to be displaced by a wide array of nucleophiles.[1]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Factors Influencing Reactivity

The displacement of the chlorine atom is highly controllable and can be fine-tuned by adjusting several key experimental parameters.[3]

-

Temperature: Temperature is a critical factor. While the first two chlorine atoms of cyanuric chloride can be substituted at low to ambient temperatures, displacing the third chlorine (as in the case of this compound) often requires more vigorous conditions, such as elevated temperatures or refluxing.[4][5]

-

Nucleophile Strength and Type: The nature of the attacking nucleophile significantly impacts the reaction rate. Generally, "softer" nucleophiles like thiols are more reactive towards the triazine core than "harder" nucleophiles like amines or alcohols. The relative reactivity often follows the order: S-nucleophiles > N-nucleophiles > O-nucleophiles.[4]

-

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Common solvents include acetone, acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF).[6][7]

-

Acid Acceptor: The substitution reaction produces hydrogen chloride (HCl) as a byproduct. An acid acceptor, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIEA), is typically added to neutralize the acid and drive the reaction to completion.[1][6]

Common Nucleophilic Substitution Reactions and Quantitative Data

The reactive chlorine atom serves as a handle for introducing a wide range of functional groups, making it a cornerstone for building molecular diversity. This is particularly valuable in creating libraries of compounds for drug discovery and agrochemical research.[1]

Table 1: Overview of Common Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions | Yield Range | Reference |

| N-Nucleophiles | Primary/Secondary Amines (e.g., Allylamine, Piperidine) | N-Substituted Diamino-s-triazines | Room temp. to reflux, base (e.g., K₂CO₃, DIEA) | 44 - 98% | [5][8] |

| Hydrazine | Hydrazinyl-diamino-s-triazine | N/A | N/A | [9] | |

| O-Nucleophiles | Alcohols/Alkoxides (e.g., Methanol) | Alkoxy-diamino-s-triazines | Reflux, often requires stronger base (e.g., NaH) | Moderate | [4] |

| S-Nucleophiles | Thiols/Thiolates (e.g., Phenylthiol) | Thioether-diamino-s-triazines | Elevated temp. (e.g., 140°C), base (e.g., KOH) | 80 - 97% | [4] |

Table 2: Kinetic Data for Reactions of Chlorotriazines

While specific kinetic data for nucleophilic substitution on this compound is sparse in the reviewed literature, related studies on other chlorotriazines provide insight into their reactivity.

| Reactant | Reacting Species | Second-Order Rate Constant (k) | Conditions | Reference |

| Atrazine | Sulfate Radical (SO₄⁻•) | 2.2–3.5 × 10⁹ M⁻¹s⁻¹ | Aqueous | [10][11] |

| Atrazine | Hydroxyl Radical (•OH) | 3 × 10⁹ M⁻¹s⁻¹ | Aqueous | [11] |

| Desethyl-desisopropyl-atrazine (DACT) | Sulfate Radical (SO₄⁻•) | 1.5 × 10⁸ M⁻¹s⁻¹ | Aqueous | [10][11] |

Note: The data in Table 2 pertains to radical-based degradation, not direct SNAr, but illustrates the relative reactivity of the triazine core and its metabolites.

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful synthesis of triazine derivatives. Below is a generalized protocol for the nucleophilic substitution of the chlorine atom.

Protocol 1: General Synthesis of a 2,4-Diamino-6-Substituted-s-Triazine

This protocol describes a typical procedure for reacting this compound with a generic amine nucleophile.

Materials and Reagents:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, thiol) (1.0 - 1.2 eq)

-

Acid Acceptor (e.g., K₂CO₃, DIEA) (1.2 - 1.5 eq)

-

Anhydrous Solvent (e.g., Acetonitrile, THF, DCM)

-

Round bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

-

TLC plates (silica gel), developing chamber

-

Rotary evaporator, separation funnel, filtration apparatus

Procedure:

-

Setup: To a clean, dry round bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the acid acceptor (e.g., K₂CO₃, 1.5 eq).

-

Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask to create a suspension.[7]

-

Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a small amount of the same solvent and add it dropwise to the stirring suspension at room temperature.[7]

-

Reaction: Depending on the nucleophile's reactivity, either stir the reaction at room temperature or heat it to reflux.[7] For less reactive nucleophiles, refluxing for 12-24 hours may be necessary.[7]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is fully consumed.[6][7]

-

Workup:

-

Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.[7]

-

Pour the remaining residue onto crushed ice or into cold water to precipitate the solid product.[7]

-

If the product is soluble, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water and brine.[6]

-

-

Isolation and Purification:

Caption: Generalized experimental workflow for nucleophilic substitution.

Applications in Drug Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] this compound is a critical starting material for generating libraries of N², N⁴, N⁶-substituted derivatives to screen for biological activity.[1]

-

Anticancer Agents: Tri-substituted 1,3,5-triazine derivatives have been extensively investigated as anticancer agents, particularly as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[12][13]

-

Antiparasitic Agents: The scaffold has been used to design compounds with trypanocidal activity, aimed at treating diseases caused by African trypanosomes.[9]

-

Agrochemicals: The compound itself is a primary degradation product of common triazine herbicides like atrazine and simazine, making it highly relevant in environmental and metabolic studies.[1][14]

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

The reactivity of the chlorine atom in this compound is defined by its susceptibility to nucleophilic aromatic substitution. This reaction is robust, predictable, and highly versatile, allowing for the controlled introduction of a vast array of chemical functionalities. By carefully selecting nucleophiles and controlling reaction conditions, researchers can leverage this compound as a foundational building block for synthesizing complex molecules. Its established role in the development of therapeutic agents and its relevance in environmental science underscore its continued importance in modern chemical research.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. academic.oup.com [academic.oup.com]

The Versatile Scaffold: A Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-chloro-1,3,5-triazine-2,4-diamine, a pivotal building block in medicinal chemistry and drug discovery. We will explore its fundamental properties, synthesis, and its role as a precursor for developing potent therapeutic agents.

Core Compound: Properties and Data

This compound, also known as 2-chloro-4,6-diamino-s-triazine, is a heterocyclic compound featuring a triazine ring substituted with a reactive chlorine atom and two amino groups.[1] This unique structure makes it a versatile intermediate for synthesizing a diverse range of derivatives.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below.

| Identifier | Value |

| Molecular Formula | C₃H₄ClN₅[2][3] |

| Molecular Weight | 145.55 g/mol [2][3] |

| CAS Number | 3397-62-4[2][3] |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water, soluble in some organic solvents |

| Spectroscopic Data | Observed Values/Signals |

| ¹H NMR | Signals for the amino (NH₂) protons are typically observed in the range of δ 6.55–6.95 ppm.[1] |

| ¹³C NMR | Resonances corresponding to the triazine ring carbons. |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amino groups and C-N stretching of the triazine ring. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight. |

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.[1]

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonium hydroxide (aqueous solution)

-

1,2-Dichloroethane (or another suitable solvent)

-

Ice bath

-

Reaction vessel with stirring and temperature control

Procedure:

-

First Substitution: Dissolve cyanuric chloride in 1,2-dichloroethane in the reaction vessel and cool the mixture to a low temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add one equivalent of ammonium hydroxide to the stirred solution. This initial reaction selectively replaces one chlorine atom to form 2,4-dichloro-6-amino-1,3,5-triazine.[1] Maintain the low temperature to control the reaction.

-

Second Substitution: After the first substitution is complete, gradually raise the temperature of the reaction mixture.

-

Introduce a second equivalent of ammonium hydroxide to the reaction. This will substitute a second chlorine atom, yielding the desired product, this compound.[1] A documented method reports a temperature range of 3-42 °C over 6 hours for this step, achieving a high yield.[1][4]

-

Work-up and Purification: After the reaction is complete, the product can be isolated by filtration. The crude product may be purified by recrystallization from a suitable solvent to obtain a high-purity compound.

Caption: Synthesis of this compound.

Application in Drug Development: A Scaffold for Bioactive Molecules

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery. This compound serves as a critical starting material for generating libraries of N², N⁴, N⁶-substituted derivatives with a wide range of potential biological activities, including anticancer and antimalarial properties.[1]

Derivatization for Anticancer and Antimalarial Agents

The reactive chlorine atom on the triazine ring is readily displaced by various nucleophiles, allowing for the synthesis of a vast array of derivatives.[1] This is a cornerstone of its utility in medicinal chemistry.[1] For example, derivatives of this compound have been developed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is essential for cell proliferation.[5][6] Inhibition of DHFR is a validated strategy for both anticancer and antimalarial therapies.[7][8]

Caption: Drug Development Workflow using the Triazine Scaffold.

Signaling Pathway Inhibition: Targeting Dihydrofolate Reductase

Derivatives of this compound have been designed to act as antifolates, which inhibit the enzyme Dihydrofolate Reductase (DHFR).[5][6][9] DHFR is crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. By inhibiting DHFR, these triazine derivatives disrupt DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells and malaria parasites.[5]

Caption: Mechanism of DHFR Inhibition by Triazine Derivatives.

Furthermore, derivatives of s-triazines have been shown to target other critical signaling pathways in cancer, such as the EGFR/PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[10][11] This highlights the broad potential of the 1,3,5-triazine scaffold in developing targeted cancer therapies.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 4. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates | Medicines for Malaria Venture [mmv.org]

- 7. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Chloro-1,3,5-triazine-2,4-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 6-chloro-1,3,5-triazine-2,4-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science, with applications ranging from anticancer agents to the development of novel functional materials.[1][2][3] Understanding their three-dimensional structure at the atomic level is crucial for rational drug design and for predicting the physical and chemical properties of new materials. This guide offers a compilation of crystallographic data, detailed experimental protocols for their synthesis and structural determination, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Synthesis and Structural Determination

The primary synthetic route to this compound derivatives commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material. The three chlorine atoms on the triazine ring exhibit temperature-dependent reactivity, allowing for a controlled, stepwise nucleophilic substitution. This enables the sequential introduction of two amino functionalities to yield the 2,4-diamino-6-chloro-s-triazine core. Further derivatization can be achieved by targeting the remaining chlorine atom with various nucleophiles.

The definitive determination of the three-dimensional arrangement of atoms in these crystalline solids is achieved through single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to elucidate the crystal structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural analysis of this compound derivatives, providing a practical guide for researchers in the field.

Synthesis of 6-Chloro-N,N'-disubstituted-1,3,5-triazine-2,4-diamines

A general and adaptable procedure for the synthesis of N,N'-disubstituted derivatives involves the sequential reaction of cyanuric chloride with two equivalents of a primary or secondary amine.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Substituted amine (e.g., p-toluidine, dipicolylamine)

-

Acetone

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Crushed ice

-

Water

Procedure:

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent, such as acetone.

-

Add the desired substituted amine (2 equivalents) and a base like potassium carbonate (4 equivalents) to the solution.

-

The reaction mixture is typically stirred at a specific temperature, ranging from room temperature to reflux, for a period of several hours to ensure complete reaction. For example, the synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1][4][5]triazine-2,4-diamine involves refluxing for 24 hours.

-

Upon completion, the insoluble inorganic salts are removed by filtration.

-

The filtrate is then poured onto crushed ice and stirred. The addition of water often facilitates the precipitation of the product.

-

The resulting solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common method for crystallizing this compound derivatives is slow evaporation.

Procedure:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dimethylformamide (DMF), or a mixture of dichloromethane (DCM) and methanol).

-

The solution is left undisturbed in a loosely covered container at room temperature.

-

Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals suitable for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general steps for acquiring and refining single-crystal X-ray diffraction data.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or other suitable techniques. The initial structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for the parent this compound and a representative derivative, providing a basis for structural comparison.

Table 1: Crystallographic Data for this compound (COD ID: 2106016)

| Parameter | Value |

| Chemical Formula | C₃H₄ClN₅ |

| Formula Weight | 145.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.283(3) |

| b (Å) | 10.435(3) |

| c (Å) | 7.202(2) |

| α (°) | 90 |

| β (°) | 115.33(3) |

| γ (°) | 90 |

| Volume (ų) | 562.6(3) |

| Z | 4 |

Table 2: Selected Bond Lengths for this compound (COD ID: 2106016)

| Bond | Length (Å) |

| Cl1-C1 | 1.731(3) |

| N1-C1 | 1.328(4) |

| N1-C2 | 1.341(4) |

| N2-C1 | 1.332(4) |

| N2-C3 | 1.346(4) |

| N3-C2 | 1.322(4) |

| N4-C3 | 1.319(4) |

| N5-C2 | 1.334(4) |

| N5-C3 | 1.336(4) |

Table 3: Selected Bond Angles for this compound (COD ID: 2106016)

| Angle | Value (°) |

| N1-C1-N2 | 126.8(3) |

| N1-C1-Cl1 | 116.5(2) |

| N2-C1-Cl1 | 116.7(2) |

| C1-N1-C2 | 113.8(3) |

| N1-C2-N3 | 127.8(3) |

| N1-C2-N5 | 116.0(3) |

| N3-C2-N5 | 116.2(3) |

| C1-N2-C3 | 114.1(3) |

| N2-C3-N4 | 127.3(3) |

| N2-C3-N5 | 116.4(3) |

| N4-C3-N5 | 116.3(3) |

| C2-N5-C3 | 117.8(3) |

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical relationships relevant to the study of this compound derivatives.

Many this compound derivatives exhibit potent anticancer activity by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell proliferation.[4][6]

This guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents and advanced materials based on the versatile triazine scaffold. Further research into a wider array of derivatives will undoubtedly continue to expand the structure-activity relationships and unlock the full potential of this important class of compounds.

References

- 1. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel triazines as anti-cancer agents targeting human DHFR. [wisdomlib.org]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. mdpi.com [mdpi.com]

- 6. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 6-Chloro-1,3,5-triazine-2,4-diamine (CAS: 3397-62-4), a key chemical intermediate and a primary metabolite of certain triazine herbicides. Understanding the solubility of this compound is critical for a range of applications, from environmental analysis to its use as a building block in medicinal chemistry. This document summarizes the available solubility data, provides a detailed experimental protocol for its determination, and presents a visual workflow to guide researchers in their own assessments.

Introduction

This compound is a heterocyclic compound featuring a triazine core substituted with a chlorine atom and two amino groups.[1] Its physicochemical properties, particularly its solubility in common solvents, are fundamental to its handling, reactivity, and bioavailability in various systems. This guide addresses the critical need for a consolidated resource on the solubility of this compound.

Solubility of this compound

Experimental quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, based on available data sheets and calculated values, a general solubility profile can be established.

Table 1: Summary of Solubility Data for this compound

| Solvent | Type | Solubility | Temperature (°C) | Data Type | Source |

| Water | Aqueous | -2.35 (log10WS, mol/L) | Not Specified | Calculated | [2] |

| Approximately 4.5 x 10⁻³ mol/L | |||||

| Approximately 0.65 g/L or 0.65 mg/mL | |||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Not Specified | Qualitative | [3] |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | Qualitative | [3] |

It is important to note that the solubility of triazine compounds can be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method, followed by quantification using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane) of analytical grade

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV-Vis)

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

Step 2: Sample Clarification

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filter an aliquot of the supernatant through a syringe filter. It is important to use a filter material that does not bind the compound of interest.

-

Step 3: Quantification of Solute Concentration

The concentration of the dissolved compound in the clarified saturated solution can be determined using one of the following methods:

A. Quantification by UV-Vis Spectroscopy

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of UV wavelengths to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Dilute the clarified saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

B. Quantification by HPLC

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Inject a known volume of the clarified saturated solution into the HPLC system.

-

Calculate Solubility: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While comprehensive experimental data on the solubility of this compound in common organic solvents is limited in the public domain, this guide provides the available information and a robust, detailed protocol for its determination. The presented shake-flask method, coupled with modern analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable means for researchers to generate high-quality solubility data. Such data is indispensable for advancing research in fields where this compound plays a significant role.

References

- 1. This compound|CAS 3397-62-4 [benchchem.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- (CAS 3397-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

S-Triazine Core Compounds: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The s-triazine (1,3,5-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of several approved drugs and a multitude of promising clinical candidates.[1][2][3] This technical guide provides an in-depth review of s-triazine core compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology.

Synthesis of S-Triazine Derivatives

The synthetic accessibility of the s-triazine core, primarily from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a key factor driving its widespread use in drug discovery.[4][5] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This stepwise approach enables the introduction of diverse functionalities at the 2, 4, and 6 positions, facilitating the generation of large and structurally varied compound libraries.[5][6]

General Experimental Protocol for Sequential Nucleophilic Substitution

The synthesis of trisubstituted s-triazine derivatives from cyanuric chloride generally follows a temperature-controlled sequential substitution pattern.

Materials:

-

Cyanuric chloride

-

Nucleophile 1

-

Nucleophile 2

-

Nucleophile 3

-

Anhydrous solvent (e.g., acetone, THF, acetonitrile)

-

Base (e.g., NaHCO₃, K₂CO₃, N,N-Diisopropylethylamine (DIEA))

-

Crushed ice

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

First Substitution (0-5 °C): A solution of cyanuric chloride in an anhydrous solvent is cooled to 0-5 °C. A solution of the first nucleophile and a base is added dropwise while maintaining the temperature. The reaction is typically stirred for several hours at this temperature.[7]

-

Second Substitution (Room Temperature): The second nucleophile and a base are added to the reaction mixture, and it is allowed to warm to room temperature. The reaction is stirred for several hours to overnight.[7]

-

Third Substitution (Elevated Temperature): The third nucleophile is added, and the reaction mixture is heated to reflux (typically 60-100 °C) for several hours to ensure complete substitution.[5]

-

Work-up and Purification: The reaction mixture is poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent.[8][9]

A schematic of the sequential substitution is depicted below:

Biological Activities and Therapeutic Targets

S-triazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11][12] Their therapeutic potential stems from their ability to interact with a variety of biological targets, most notably protein kinases involved in cell signaling pathways crucial for cancer progression.

Anticancer Activity

The anticancer properties of s-triazine compounds are the most extensively studied, with several derivatives showing potent activity against a range of cancer cell lines. The primary mechanisms of action involve the inhibition of key enzymes in oncogenic signaling pathways.

Dysregulation of the EGFR signaling pathway is a common driver of tumor growth, making it a prime target for cancer therapy.[1] Several s-triazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[4][10] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

A Comprehensive Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-1,3,5-triazine-2,4-diamine, a key chemical intermediate in various fields. This document outlines its alternative nomenclature, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Alternate Names and Identifiers

This compound is known by a variety of synonyms and identifiers, which are crucial for comprehensive literature searches and chemical database inquiries.

| Identifier Type | Identifier | Citation |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 3397-62-4 | [2][3] |

| Molecular Formula | C₃H₄ClN₅ | [3] |

| Molecular Weight | 145.550 g/mol | [3] |

| Synonyms | 2-Chloro-4,6-diamino-1,3,5-triazine | [1][4] |

| 2,4-Diamino-6-chloro-1,3,5-triazine | [1] | |

| 2-Chloro-4,6-diamino-s-triazine | [1][3] | |

| Chloroammeline | [1] | |

| Atrazine M (des-ethyl, des-isopropyl) | [3] | |

| Deethyldeisopropylatrazine | [1] | |

| Simazine di-dealkylated | [3] | |

| InChI | InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | [1][3] |

| InChIKey | FVFVNNKYKYZTJU-UHFFFAOYSA-N | [1][3] |

| SMILES | C1(=NC(=NC(=N1)Cl)N)N | [1] |

| PubChem CID | 18831 | [1] |

Experimental Protocols

Synthesis of this compound